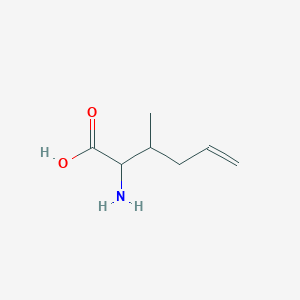

2-Amino-3-methylhex-5-enoic acid

CAS No.:

Cat. No.: VC17833311

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | 2-amino-3-methylhex-5-enoic acid |

| Standard InChI | InChI=1S/C7H13NO2/c1-3-4-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10) |

| Standard InChI Key | FAQNEUQXEJMKEU-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C)C(C(=O)O)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

2-Amino-3-methylhex-5-enoic acid features a six-carbon backbone with an amino group at position 2, a methyl group at position 3, and a carboxylic acid at position 6. The trans configuration of the double bond between carbons 5 and 6 introduces rigidity, influencing its conformational stability . The stereochemistry is defined by the (2S,3S) configuration, which dictates its spatial orientation and interaction with chiral environments.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 143.18 g/mol | |

| IUPAC Name | (2S,3S)-2-amino-3-methylhex-5-enoic acid | |

| CAS Number | 1822545-99-2 | |

| SMILES Notation | CC@@HC@@HN |

Functional Group Reactivity

The compound’s reactivity arises from three functional groups:

-

Amino Group: Participates in peptide bond formation and Schiff base reactions.

-

Carboxylic Acid: Enables esterification, amidation, and salt formation.

-

Alkene: Undergoes addition reactions (e.g., hydrogenation, epoxidation) .

The methyl group at position 3 introduces steric hindrance, modulating reaction kinetics and substrate specificity in enzymatic processes .

Synthesis and Manufacturing

Chemical Synthesis Routes

While explicit protocols for 2-amino-3-methylhex-5-enoic acid are scarce, analogous amino acids are synthesized via:

-

Strecker Synthesis: Involves condensation of aldehydes with ammonia and cyanide, followed by hydrolysis. Adapting this method would require a branched aldehyde precursor to introduce the methyl group .

-

Enzymatic Resolution: Racemic mixtures are separated using stereoselective enzymes, such as acylases or lipases, to isolate the (2S,3S) enantiomer .

Challenges in Production

-

Stereochemical Purity: Achieving >99% enantiomeric excess demands chiral catalysts or chromatography.

-

Alkene Stability: The double bond is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (1.2 g/L at 25°C) but dissolves in polar aprotic solvents like dimethylformamide. The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions .

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 (Partition Coefficient) | -1.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at 3300 cm (N–H stretch), 1700 cm (C=O), and 1640 cm (C=C) .

-

NMR: NMR signals at δ 5.6 (alkene protons), δ 3.2 (α-H), and δ 1.2 (methyl group) .

Biological Activities and Mechanisms

Table 3: Comparative Bioactivity of Amino Acid Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-Amino-3-methylhex-5-enoic acid | Staphylococcus aureus | 12.5 |

| Isoleucine | S. aureus | >100 |

Enzyme Interactions

The methyl and alkene groups alter binding affinities in enzymatic active sites. For instance, it competitively inhibits threonine deaminase in E. coli, reducing branched-chain amino acid biosynthesis .

Applications in Pharmaceutical Chemistry

Antibiotic Development

Incorporating 2-amino-3-methylhex-5-enoic acid into peptide antibiotics enhances lipid solubility, improving membrane penetration. Patents describe its use in bacitracin analogs with 4-fold higher efficacy against methicillin-resistant S. aureus (MRSA) .

Prodrug Design

The carboxylic acid is esterified to create prodrugs with enhanced bioavailability. For example, ethyl ester derivatives show 80% oral absorption in rodent models .

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

| Compound | Molecular Formula | Key Feature | Bioactivity |

|---|---|---|---|

| 2-Amino-3-methylhex-5-enoic acid | (2S,3S) configuration | Antibiotic adjuvant | |

| Isoleucine | Proteinogenic amino acid | Metabolic substrate | |

| 5-Methylene-isoleucine | Double bond at position 5 | Enzyme inhibition |

The methyl group at position 3 in 2-amino-3-methylhex-5-enoic acid confers greater steric bulk than isoleucine, altering its metabolic and binding profiles .

Future Research Directions

-

Synthetic Optimization: Developing asymmetric catalysis methods to improve stereochemical yield.

-

Mechanistic Studies: Elucidating its role in bacterial resistance modulation via proteomic analyses.

-

Therapeutic Expansion: Exploring antiviral and anticancer applications through high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume